N-[(2-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
N-[(2-Methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a thiophene moiety and an N-(2-methoxyphenyl)methyl acetamide side chain. This compound integrates key structural motifs associated with bioactive molecules:
- Thiophene: A sulfur-containing heterocycle known for enhancing electronic properties and metabolic stability in pharmaceuticals .
- Pyridazinone: A six-membered dihydropyridazine ring with a ketone group, often implicated in hydrogen-bonding interactions and kinase inhibition .
- N-(2-Methoxyphenyl)methyl group: A lipophilic substituent that may influence solubility and receptor binding .
Crystallographic data for related compounds (e.g., ) indicate that tools like SHELXL and WinGX are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in such molecules .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-15-6-3-2-5-13(15)11-19-17(22)12-21-18(23)9-8-14(20-21)16-7-4-10-25-16/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDALNNRIELEUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the thiophene and methoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[(2-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations :
Spectroscopic Data:
- 1H NMR: For thiophene-containing analogs (), aromatic protons resonate at δ 6.8–7.5 ppm, while pyridazinone protons appear as singlets near δ 6.2–6.5 ppm .
- IR: Strong carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ for pyridazinone/acetamide groups .
Physicochemical and Crystallographic Properties
- Solubility: The thiophene and pyridazinone groups may confer moderate aqueous solubility compared to highly lipophilic dichlorophenyl analogs () .
- Crystal Packing: Pyridazinone-based compounds (e.g., ) exhibit intermolecular N–H···O hydrogen bonds, stabilizing crystal lattices . In contrast, thiazole-containing derivatives () form N–H···N interactions, influencing melting points and stability .
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide, a compound with the CAS number 899941-86-7, has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, characterization, and specific case studies highlighting its pharmacological properties.
The compound's molecular formula is , with a molecular weight of 491.6 g/mol. While detailed physical properties such as density and boiling point are not available, the structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 899941-86-7 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit cell proliferation in various cancer cell lines. The cytotoxic effects were evaluated using standard assays such as MTT or XTT, demonstrating IC50 values that suggest effective inhibition of tumor growth.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, some studies have suggested that similar compounds can inhibit key enzymes like tyrosine kinases, which play a crucial role in signaling pathways associated with cell growth and division.
Case Studies
- Cytotoxicity Evaluation : A study focusing on related compounds showed promising results against human hepatocellular carcinoma (HepG2) and melanoma (B16F10) cell lines. The half-maximal inhibitory concentration (IC50) values were reported in the range of 10–30 µM, indicating substantial cytotoxicity against these cancer types .
- Enzyme Inhibition : Another investigation highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition was quantified using enzyme kinetics, revealing competitive inhibition patterns with IC50 values comparable to established inhibitors .
Pharmacological Profiles
The pharmacological profile of this compound includes:
- Antioxidant Activity : Exhibits significant antioxidant properties that could mitigate oxidative stress-related damage in cells.
- Neuroprotective Effects : Potentially protects neuronal cells from apoptosis induced by neurotoxic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
